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Compound of Interest

Compound Name:
Ethyl 1-Boc-4-isopropyl-4-

piperidinecarboxylate

Cat. No.: B1423784 Get Quote

Senior Application Scientist Note: Initial searches for comprehensive, publicly available

spectroscopic data (NMR, IR, MS) for the specific compound, Ethyl 1-Boc-4-isopropyl-4-
piperidinecarboxylate (CAS 874638-09-2), did not yield a complete, validated dataset

suitable for an in-depth technical guide. The structural complexity arising from the quaternary

carbon at the 4-position, substituted with both an isopropyl and an ethyl carboxylate group,

makes direct spectral prediction challenging without experimental data.

However, to fulfill the core requirements of providing a detailed technical guide for researchers

in drug development, this document will focus on a closely related and well-characterized

analogue: Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4). This parent compound

shares the critical N-Boc protected piperidine and ethyl ester functionalities. The principles and

methodologies detailed herein for the analysis of Ethyl 1-Boc-4-piperidinecarboxylate are

directly applicable to the interpretation of the spectra for the target molecule, once the data

becomes available. This guide will provide the foundational understanding necessary to

analyze such substituted piperidine systems.

Introduction: The Importance of Spectroscopic
Characterization
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Substituted piperidines are a ubiquitous scaffold in medicinal chemistry, forming the core of

numerous pharmaceuticals. Their conformational flexibility and ability to present substituents in

defined spatial orientations make them attractive building blocks. Accurate and unambiguous

characterization of these molecules is paramount to ensure purity, confirm identity, and

understand their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools in this process.

This guide provides a detailed analysis of the spectroscopic data for Ethyl 1-Boc-4-

piperidinecarboxylate, offering insights into spectral interpretation and experimental

considerations.

Molecular Structure and Key Spectroscopic
Features
The structure of Ethyl 1-Boc-4-piperidinecarboxylate contains several key functional groups

that give rise to characteristic spectroscopic signals. Understanding these is the first step in

spectral interpretation.
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Caption: Molecular structure of Ethyl 1-Boc-4-piperidinecarboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For Ethyl 1-Boc-4-piperidinecarboxylate, both ¹H and ¹³C NMR provide a

wealth of information.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for Ethyl 1-Boc-4-piperidinecarboxylate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.12 Quartet (q) 2H
-O-CH₂-CH₃ (Ethyl

ester)

~3.90 Broad multiplet 2H
Piperidine H-2ax, H-

6ax

~2.80 Broad multiplet 2H
Piperidine H-2eq, H-

6eq

~2.41 Multiplet 1H Piperidine H-4

~1.85 Multiplet 2H
Piperidine H-3ax, H-

5ax

~1.60 Multiplet 2H
Piperidine H-3eq, H-

5eq

1.43 Singlet (s) 9H -C(CH₃)₃ (Boc group)

1.23 Triplet (t) 3H
-O-CH₂-CH₃ (Ethyl

ester)

Interpretation and Experimental Considerations:
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The Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp

singlet at approximately 1.43 ppm. This is a highly characteristic signal for a Boc-protecting

group.

The Ethyl Ester: The ethyl group displays a classic quartet-triplet pattern. The methylene

protons (-O-CH₂-CH₃) adjacent to the oxygen are deshielded and appear as a quartet

around 4.12 ppm due to coupling with the neighboring methyl protons. These methyl protons

(-O-CH₂-CH₃) appear as a triplet around 1.23 ppm.

The Piperidine Ring: The protons on the piperidine ring often show complex splitting patterns

due to conformational heterogeneity and coupling between axial and equatorial protons. The

presence of the bulky Boc group on the nitrogen can slow the ring inversion, leading to

broader signals. The protons on C-2 and C-6, adjacent to the nitrogen, are typically found in

the 3.90-2.80 ppm region. The protons on C-3 and C-5 are usually located further upfield,

around 1.85-1.60 ppm. The single proton at C-4 is a multiplet around 2.41 ppm.

Solvent Choice: The choice of deuterated solvent can influence the chemical shifts.

Chloroform-d (CDCl₃) is a common choice for this type of molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.

Table 2: ¹³C NMR Data for Ethyl 1-Boc-4-piperidinecarboxylate
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Chemical Shift (δ, ppm) Assignment

~175.0 C=O (Ethyl ester)

~154.9 C=O (Boc carbamate)

~79.5 -C(CH₃)₃ (Boc group)

~60.4 -O-CH₂-CH₃ (Ethyl ester)

~43.5 Piperidine C-2, C-6

~41.0 Piperidine C-4

~28.8 Piperidine C-3, C-5

~28.4 -C(CH₃)₃ (Boc group)

~14.2 -O-CH₂-CH₃ (Ethyl ester)

Interpretation and Experimental Considerations:

Carbonyl Carbons: The two carbonyl carbons of the ester and the Boc group are the most

deshielded, appearing at the downfield end of the spectrum (~175.0 and ~154.9 ppm,

respectively).

Boc Group Carbons: The quaternary carbon of the tert-butyl group is found around 79.5

ppm, while the three equivalent methyl carbons are at approximately 28.4 ppm.

Ethyl Ester Carbons: The methylene carbon adjacent to the oxygen appears around 60.4

ppm, and the methyl carbon is at the upfield end of the spectrum, around 14.2 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring appear in the 28-44 ppm region.

The carbons adjacent to the nitrogen (C-2 and C-6) are typically the most deshielded among

the ring carbons.

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT)

experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which can

be particularly useful for assigning the signals of the piperidine ring.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for Ethyl 1-Boc-4-piperidinecarboxylate

Wavenumber (cm⁻¹) Intensity Functional Group

~2975 Strong C-H stretch (alkane)

~1730 Strong C=O stretch (ester)

~1690 Strong C=O stretch (carbamate - Boc)

~1240 Strong
C-O stretch (ester and

carbamate)

~1160 Strong
C-O stretch (ester and

carbamate)

Interpretation and Experimental Considerations:

Carbonyl Stretching: The most prominent features in the IR spectrum are the strong

absorptions from the two carbonyl groups. The ester C=O stretch typically appears at a

higher wavenumber (~1730 cm⁻¹) than the carbamate C=O stretch of the Boc group (~1690

cm⁻¹). This difference is diagnostic.

C-H Stretching: The C-H stretching vibrations of the alkyl groups (piperidine, ethyl, and Boc)

appear as a strong band around 2975 cm⁻¹.

C-O Stretching: Strong bands in the 1240-1160 cm⁻¹ region are characteristic of the C-O

stretching vibrations of the ester and carbamate groups.

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between

salt plates (e.g., NaCl or KBr) or as a thin film.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 1-Boc-4-isopropyl-4-
piperidinecarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1423784#spectroscopic-data-for-ethyl-1-boc-4-
isopropyl-4-piperidinecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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